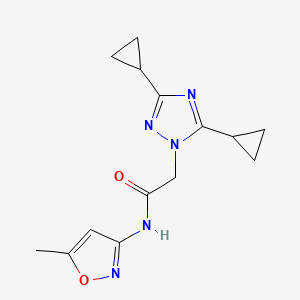![molecular formula C14H16FN3OS B7042933 3-Cyclobutyl-5-[(2-fluorophenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B7042933.png)
3-Cyclobutyl-5-[(2-fluorophenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-5-[(2-fluorophenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a cyclobutyl group, a fluorophenyl group, and a sulfinylmethyl group attached to a triazole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-5-[(2-fluorophenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenyl boronic acid or ester.
Sulfinylmethyl Group Addition: The sulfinylmethyl group can be introduced through a sulfoxidation reaction using appropriate sulfoxide precursors and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-5-[(2-fluorophenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-5-[(2-fluorophenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfinyl group can act as a hydrogen bond acceptor, while the fluorophenyl group can participate in hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclobutyl-5-[(2-chlorophenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole
- 3-Cyclobutyl-5-[(2-bromophenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole
- 3-Cyclobutyl-5-[(2-methylphenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole
Uniqueness
3-Cyclobutyl-5-[(2-fluorophenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
3-cyclobutyl-5-[(2-fluorophenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-18-13(16-17-14(18)10-5-4-6-10)9-20(19)12-8-3-2-7-11(12)15/h2-3,7-8,10H,4-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFBGPMEZHUPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCC2)CS(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-2-methoxypyridine](/img/structure/B7042856.png)
![4-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methylamino]-N,N,2-trimethylbenzamide](/img/structure/B7042863.png)
![1-(2-fluorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-4-sulfonamide](/img/structure/B7042869.png)
![N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine](/img/structure/B7042871.png)
![N-[3-(2-hydroxyethyl)oxolan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide](/img/structure/B7042879.png)
![2-chloro-4-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7042885.png)
![3-cyclopropyl-5-[(4-methylphenyl)methylsulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7042886.png)
![1-(2,6-Dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]urea](/img/structure/B7042894.png)
![3-Cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7042901.png)
![3-Cyclobutyl-5-[(4-methoxyphenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B7042909.png)
![3-[(3-Chlorophenyl)sulfinylmethyl]-5-cyclopropyl-4-methyl-1,2,4-triazole](/img/structure/B7042919.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide](/img/structure/B7042929.png)
![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7042959.png)
